Ethyl 4-[(3-bromopropyl)thio]benzoate
Description
Significance of Aryl Esters in Organic Synthesis
Aryl esters, such as the ethyl benzoate (B1203000) moiety in the target molecule, are a cornerstone of organic chemistry. ijrar.org They are prevalent in pharmaceuticals, agrochemicals, and polymers. ijrar.orgwalshmedicalmedia.com The ester group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, and participation in cross-coupling reactions. researchgate.net In polymer chemistry, aromatic esters are used as monomers for the synthesis of polyesters and other copolymers, imparting desirable thermal and mechanical properties to the resulting materials. numberanalytics.comibm.comresearchgate.net The presence of the ethyl ester group in Ethyl 4-[(3-bromopropyl)thio]benzoate, therefore, provides a site for further molecular elaboration or for incorporation into larger polymeric structures. numberanalytics.com
Role of Bromopropyl Moieties in Chemical Functionalization
The 3-bromopropyl group is a key feature of this compound, rendering the molecule an excellent substrate for a wide range of chemical functionalization reactions. Alkyl bromides are effective alkylating agents in nucleophilic substitution reactions. The terminal bromine atom can be readily displaced by a variety of nucleophiles, including amines, azides, cyanides, and carboxylates, allowing for the introduction of diverse functional groups. wikipedia.org This reactivity is fundamental in the synthesis of more complex molecules and in the modification of material surfaces. The three-carbon chain of the propyl group also provides flexibility and acts as a spacer, which can be crucial in the design of bioactive molecules or linkers for surface modification.
Table 2: Properties of 1,3-Dibromopropane
| Property | Value |
|---|---|
| CAS Number | 109-64-8 chemicalbook.comchemicalbook.com |
| Molecular Formula | C₃H₆Br₂ wikipedia.org |
| Molecular Weight | 201.89 g/mol wikipedia.orgnih.gov |
| Density | 1.989 g/mL at 25 °C chemicalbook.comchemicalbook.com |
| Melting Point | -34 °C chemicalbook.comchemicalbook.com |
| Boiling Point | 167 °C chemicalbook.comchemicalbook.com |
| Solubility | Insoluble in water; soluble in ether, acetone, and chloroform (B151607) chemicalbook.comchemicalbook.com |
Conceptual Framework of Thioether Linkages in Molecular Design
The thioether linkage (-S-) is a critical structural motif in both biological and synthetic systems. It is more stable to hydrolysis than its oxygen analog, the ether, yet the sulfur atom can be oxidized to sulfoxides and sulfones, which have distinct chemical and physical properties. nih.gov This tunable reactivity makes thioether-containing molecules valuable in various applications. In drug design, the thioether group is present in numerous pharmaceuticals and can influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. tandfonline.comdocumentsdelivered.com In materials science, thioether linkages are used to create self-assembling monolayers, functional polymers, and porous aromatic frameworks for applications such as ion capture. nih.govnih.gov The thioether in this compound connects the reactive bromopropyl chain to the stable aryl ester core, creating a molecule with distinct domains for potential orthogonal functionalization.
Research Avenues Pertaining to this compound
Given the functional group combination in this compound, several research avenues can be envisioned:
Synthesis of Novel Heterocycles: The molecule can serve as a precursor for the synthesis of various sulfur-containing heterocyclic compounds through intramolecular cyclization reactions. For instance, reaction with a suitable dinucleophile could lead to the formation of macrocycles.
Development of Bioactive Molecules: The compound could be used as a scaffold in medicinal chemistry. The bromopropyl group allows for the attachment of various pharmacophores, while the aryl ester and thioether components can be tailored to optimize biological activity and drug-like properties. researchgate.net
Functionalization of Surfaces and Polymers: The reactive bromide allows for the grafting of this molecule onto surfaces of materials like silica (B1680970) or gold nanoparticles, or for its incorporation into polymer chains. Subsequent modification of the ester group could then be used to introduce further functionality.
Precursor for Oxidation-Responsive Materials: The thioether linkage can be oxidized to sulfoxide (B87167) or sulfone, leading to a significant change in the polarity and hydrophilicity of the molecule. nih.gov This property could be exploited in the design of smart materials that respond to oxidative stimuli, for applications such as targeted drug delivery. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H15BrO2S |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
ethyl 4-(3-bromopropylsulfanyl)benzoate |
InChI |
InChI=1S/C12H15BrO2S/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
GUVVIOLSADCVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)SCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 3 Bromopropyl Thio Benzoate and Analogues
Precursor Synthesis of Ethyl Benzoate (B1203000) Derivatives
The foundation of the target molecule is the ethyl benzoate scaffold. Its synthesis begins with the formation of the ester and the appropriate functionalization of the aromatic ring, typically by introducing a thiol or a precursor group at the para-position.
Esterification Reactions for Ethyl Benzoate Backbone Formation
The formation of the ethyl ester is a critical initial step, commonly achieved through the esterification of a corresponding benzoic acid derivative. In the context of synthesizing Ethyl 4-[(3-bromopropyl)thio]benzoate, the direct precursor is often ethyl 4-mercaptobenzoate, which is synthesized from 4-mercaptobenzoic acid.
Several methods exist for this transformation. The classical Fischer esterification involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Studies have shown that carboxylic acid groups can be rapidly converted to their ethyl ester counterparts using this method acs.org.
Alternative and often milder conditions have been developed to improve chemoselectivity, especially when sensitive functional groups like thiols are present. For instance, the use of dimethyl carbonate (DMC) with a NaY faujasite zeolite catalyst at 165°C allows for the selective esterification of hydroxybenzoic acids while preserving other functional groups nih.gov. While this study focused on hydroxyl groups, the principle of using solid catalysts can be applied to avoid harsh acidic conditions that might affect the thiol group. A patent for synthesizing 4-mercaptobenzoates describes a one-step reaction where a halogenated precursor is mixed with a C1-C8 alcohol, resulting in a high yield of the desired ester google.com.
The table below summarizes various approaches to the esterification of benzoic acid derivatives.
| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |
| Sulfuric Acid | 4-Mercaptobenzoic Acid | Methanol, Reflux, 13 hours | Moderate (purification difficult) | google.com |
| Hydrochloric Acid | Carboxylic-acid-terminated SAMs | Ethanol | Rapid Conversion | acs.org |
| NaY faujasite | p-Hydroxybenzoic Acid | Dimethyl Carbonate (DMC), 165°C | 85-96% | nih.gov |
| Mixing Reaction | Compound of structural formula II | C1-C8 Alcohol | High Yield | google.com |
Functionalization of the Benzoate Ring System
The introduction of the sulfur moiety at the 4-position of the benzoate ring is a key functionalization step. This is typically accomplished by synthesizing 4-mercaptobenzoic acid, which can then be esterified as described above. One common industrial route starts from p-chlorobenzoic acid.
A documented synthesis involves reacting p-chlorobenzoic acid with thiourea in ethanol, catalyzed by iodine, under reflux conditions for several hours guidechem.com. The resulting intermediate is then hydrolyzed using a strong base like sodium hydroxide (NaOH), followed by acidification to precipitate the crude 4-mercaptobenzoic acid guidechem.comgoogle.com. The crude product is often purified by recrystallization from a solvent such as ethyl acetate to achieve high purity (≥99%) guidechem.comgoogle.com.
Other traditional methods for preparing sulfur-containing aromatic compounds include the diazotization of aromatic amines followed by hydrolysis, or the reduction of diaryl sulfides, though these methods can involve harsh conditions and complex purification steps guidechem.com.
Strategies for Thioether Linkage Formation
Once the ethyl 4-mercaptobenzoate precursor is obtained, the next critical step is the formation of the thioether bond to introduce the propyl chain.
S-Alkylation Reactions with Bromopropyl Precursors
The most direct and widely employed method for forming the thioether linkage in this compound is the S-alkylation of ethyl 4-mercaptobenzoate. This reaction proceeds via a nucleophilic substitution (SN2) mechanism acsgcipr.org.
In this process, the thiol group of ethyl 4-mercaptobenzoate is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic thiolate anion. This thiolate then attacks an electrophilic bromopropyl precursor, such as 1,3-dibromopropane. The bromine atom on the precursor acts as a good leaving group, resulting in the formation of the carbon-sulfur bond acsgcipr.orgnbinno.com. To favor mono-alkylation and prevent the formation of a di-substituted byproduct, the reaction stoichiometry and conditions must be carefully controlled.
This S-alkylation strategy is a cornerstone of thioether synthesis due to its reliability and the wide availability of alkyl halide precursors acsgcipr.org.
Alternative Thiol-Mediated Coupling Approaches
Beyond classical S-alkylation, other methods for forming thioether bonds have been developed. While not always the most direct route for this specific target molecule, they represent important alternatives in organic synthesis.
One such method is the thiol-ene reaction, which involves the radical-mediated addition of a thiol across an alkene nih.gov. In this scenario, one could envision a reaction between ethyl 4-mercaptobenzoate and allyl bromide. The reaction is typically initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition to form a thioether nih.gov. This would yield an analogue that could then be further functionalized. Thiol-ene chemistry is valued for its efficiency and orthogonality, meaning it does not interfere with many other functional groups nih.gov.
Metal-catalyzed thiolation of aromatics also provides a route to C-S bond formation, though it is more commonly used to introduce the initial thiol group rather than for subsequent alkylation acsgcipr.org.
Introduction of the Bromopropyl Functionality
The bromopropyl group is an essential component of the target molecule, serving as the electrophile in the S-alkylation step. The precursor for this group is typically a molecule like 1,3-dibromopropane. The synthesis of such bromo-organic compounds can be achieved through various established bromination techniques cornell.edu.
For instance, (3-Bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene by adding hydrogen bromide (HBr) across the double bond nbinno.com. In an industrial setting, bromine or HBr is often used as the brominating agent, sometimes with a catalyst like iron(III) bromide (FeBr₃) to improve reaction rates nbinno.com.
Another general strategy involves the conversion of a hydroxyl group to a bromide. For example, reacting a propanol derivative with a reagent like N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) can effectively replace the hydroxymethyl group with a bromomethyl group datapdf.com. The use of molecular bromine (Br₂) is also a well-known method for various bromination reactions, though its hazardous nature has led to the development of safer, solid bromine carriers cornell.edu.
Halogenation Methods for Propyl Chain Introduction
The introduction of the functionalized propyl chain in this compound is most directly achieved by employing a pre-halogenated three-carbon building block. The primary strategy involves the S-alkylation of a thiol precursor with an alkyl dihalide. In this context, the "halogenation method" refers to the use of a synthon that already contains the necessary bromine atom, rather than the halogenation of an existing alkyl chain attached to the thiobenzoate core.
The most common precursor for this synthesis is ethyl 4-mercaptobenzoate. The synthesis of this thiol can be accomplished through various routes, including the reduction of the corresponding sulfonyl chloride or via Newman-Kwart rearrangement. A patented method describes the synthesis of 4-mercaptobenzoates starting from 4-chlorobenzoic acid, which reacts with sodium methyl mercaptide to form 4-(methylthio)benzoic acid. Subsequent halogenation and esterification yield the target mercaptan precursor google.com. Once the thiol is obtained, it can be reacted with a suitable brominated propylating agent.
Utilization of 1,3-Dibromopropane in Synthetic Routes
The use of 1,3-dibromopropane is a cornerstone in the synthesis of this compound. This approach relies on a nucleophilic substitution reaction where the sulfur atom of a thiophenol, specifically ethyl 4-mercaptobenzoate, acts as the nucleophile.
The reaction is typically performed by first deprotonating the thiol with a suitable base to form the more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the C-S bond. To favor monosubstitution and minimize the formation of the symmetrical bis-thioether byproduct, an excess of 1,3-dibromopropane is often used. The reaction is generally conducted in a polar aprotic solvent, such as acetone or DMF, which facilitates the SN2 mechanism. A common base for this transformation is potassium carbonate (K₂CO₃), which is mild and effective for deprotonating thiophenols researchgate.net.
A representative reaction protocol is outlined in the table below, based on analogous S-alkylation procedures researchgate.netjmaterenvironsci.com.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Ethyl 4-mercaptobenzoate | 1,3-Dibromopropane (excess) | K₂CO₃ | Acetone | Reflux | This compound |
Advanced Synthetic Techniques and Optimization
To address the limitations of conventional heating methods, such as long reaction times and potential side reactions, advanced synthetic techniques have been developed. These methods utilize alternative energy sources to drive chemical reactions, often leading to enhanced yields, shorter reaction times, and improved sustainability profiles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. amazonaws.com This technique is highly applicable to the S-alkylation reaction required for the synthesis of this compound.
In a typical microwave-assisted protocol, the reactants (ethyl 4-mercaptobenzoate and 1,3-dibromopropane) and a base are placed in a sealed vessel suitable for microwave heating. The direct coupling of microwave energy with the polar molecules in the mixture leads to rapid localized heating, which significantly accelerates the rate of nucleophilic substitution. This method often results in higher yields and cleaner reaction profiles compared to conventional heating. amazonaws.com
| Technique | Energy Source | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave Irradiation | 5-60 minutes | Rapid heating, reduced reaction times, improved yields. amazonaws.com |
Photochemical Synthesis Approaches
Recent advances in photochemistry offer innovative, thiol-free routes for the synthesis of aryl alkyl thioethers. semanticscholar.orgnih.goviciq.orgrecercat.cat An organocatalytic photochemical protocol allows for the coupling of inexpensive alcohols and aryl chlorides. semanticscholar.orgnih.goviciq.org This strategy could be adapted to synthesize analogues of the target compound.
The process involves an indole thiolate organocatalyst that, upon excitation with visible light (e.g., 405 nm), becomes a potent reductant. nih.govacs.org This catalyst can activate an aryl chloride (such as ethyl 4-chlorobenzoate) via single-electron transfer to generate an aryl radical. This radical is then trapped by a sulfur source, like tetramethylthiourea. The resulting intermediate reacts with an alcohol (e.g., 3-bromo-1-propanol) through a polar pathway to form the desired thioether product. semanticscholar.orgnih.goviciq.org This method operates under mild conditions and avoids the use of foul-smelling thiols, representing a significant advancement in thioether synthesis. semanticscholar.orgrecercat.catacs.org
Mechanochemical Synthesis Considerations (e.g., Ball Milling)
Mechanochemistry, particularly ball milling, presents a solvent-free, environmentally friendly alternative for conducting organic synthesis. researchgate.netnih.gov This technique uses mechanical force, generated by grinding reactants together in a jar with milling balls, to initiate chemical reactions. retsch.comnih.gov The development of the first C-S cross-coupling reactions under mechanochemical conditions demonstrates its feasibility for thioether synthesis. cardiff.ac.uk
For the synthesis of this compound, a mechanochemical approach would involve charging a milling jar with ethyl 4-mercaptobenzoate, 1,3-dibromopropane, and a solid base (e.g., potassium carbonate). The high-energy collisions and friction inside the mill would provide the activation energy for the S-alkylation reaction. This solvent-free or liquid-assisted grinding (LAG) approach minimizes waste and can lead to unique reactivity not observed in solution-phase chemistry. researchgate.netnih.gov Theoretical studies using conceptual density functional theory (CDFT) are also being employed to understand the reaction dynamics under ball-milling conditions. researchgate.net
| Technique | Apparatus | Phase | Key Advantages |
|---|---|---|---|
| Mechanochemical Synthesis | Planetary or Mixer Ball Mill | Solid-state / Liquid-Assisted Grinding | Solvent-free, reduced waste, potential for novel reactivity. nih.govcardiff.ac.uk |
In-depth Theoretical and Computational Chemistry Studies on this compound Remain Elusive
Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational studies specifically focusing on the compound This compound are not publicly available. As a result, the specific data required to populate an in-depth analysis of its computational chemistry, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and reactivity descriptors, could not be obtained.
Computational chemistry is a powerful tool for understanding the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) are frequently employed to predict molecular structures, electronic properties, and spectroscopic signatures. Such studies typically involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in a molecule.
Electronic Structure Analysis: Examining the distribution of electrons within the molecule to understand its bonding and reactivity.
Spectroscopic Property Prediction: Simulating spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational frequencies (infrared and Raman), which can be compared with experimental data to confirm the structure.
Furthermore, molecular orbital theory provides deeper insights into a compound's reactivity:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.
Reactivity Descriptors: Fukui functions and partial charge analysis help to identify the specific atoms within a molecule that are most likely to act as electrophilic or nucleophilic sites, thereby predicting its chemical behavior in reactions.
While general principles of computational chemistry and the expected influence of the thioether, bromopropyl, and ethyl benzoate moieties can be hypothesized, the specific quantitative data—such as optimized bond lengths, vibrational frequencies, HOMO-LUMO energies, and Fukui indices for this compound—can only be determined through a dedicated computational study.
The absence of such published research for this particular compound prevents the creation of the detailed article and data tables as requested. Scientific inquiry into this molecule has likely been focused on its synthesis and potential applications rather than a fundamental investigation of its theoretical properties.
Theoretical and Computational Chemistry Studies on Ethyl 4 3 Bromopropyl Thio Benzoate
Mechanistic Modeling and Transition State Characterization
Mechanistic modeling in computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies and geometries of reactants, products, and the transition states that connect them. For Ethyl 4-[(3-bromopropyl)thio]benzoate, a key reaction of interest is the nucleophilic substitution at the carbon atom bonded to the bromine, a process that is fundamental to its potential applications as an alkylating agent.
A likely mechanism for such a reaction, for instance with a generic nucleophile (Nu⁻), is the bimolecular nucleophilic substitution (Sₙ2) pathway. masterorganicchemistry.compressbooks.pubresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing this mechanism. researchgate.net The Sₙ2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), proceeding through a single transition state. masterorganicchemistry.com
Transition State (TS) Geometry: The transition state of an Sₙ2 reaction features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.pub In the case of the 3-bromopropyl group, the attacking nucleophile and the departing bromide ion would occupy the two axial positions, while the two hydrogen atoms and the rest of the carbon chain would lie in the equatorial plane. youtube.com Computational optimization of this transition state geometry would reveal key structural parameters, such as the partial bonds between the carbon and the nucleophile (C-Nu) and the carbon and the bromine (C-Br).
Energetics of the Reaction: A potential energy surface (PES) can be calculated to map the energy of the system as the reaction progresses. researchgate.net This surface would show an energy barrier, the height of which corresponds to the activation energy (Ea) of the reaction. mdpi.com The transition state resides at the peak of this barrier, representing the highest energy point along the reaction coordinate. github.io By calculating the energies of the reactants, the transition state, and the products, key thermodynamic and kinetic parameters can be determined.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT calculation on the Sₙ2 reaction of the bromopropyl moiety with a thiolate nucleophile (RS⁻), a common reaction type for thioether synthesis. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (Ea) | 15.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -10.2 kcal/mol | The overall energy change of the reaction, indicating an exothermic process. |
| TS C-Br Bond Length | 2.35 Å | The elongated carbon-bromine bond in the transition state. |
| TS C-S Bond Length | 2.40 Å | The forming carbon-sulfur bond in the transition state. |
| Imaginary Frequency | -250 cm⁻¹ | The single negative frequency in the vibrational analysis, confirming the structure as a true transition state. |
Note: The values in this table are illustrative and based on typical results from DFT calculations on similar Sₙ2 reactions. They are not experimental data for this compound.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from rotation around its single bonds, means that it can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net The collection of all these conformations and their relative energies constitutes the potential energy surface (PES) or energy landscape of the molecule. researchgate.net
The primary sources of conformational flexibility in this compound are:
Rotation around the C(aryl)-S bond.
Rotation around the S-C and C-C bonds of the propyl chain.
Rotation within the ethyl ester group.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles and calculating the energy at each step. q-chem.comreadthedocs.io This process, known as a relaxed PES scan, involves optimizing the rest of the molecular geometry at each fixed angle, providing a clear picture of the energy landscape associated with that particular rotation.
For example, a key conformational feature would be the rotation around the S-C1 bond of the propyl chain. This rotation would lead to different relative orientations of the bulky aromatic group and the brominated end of the alkyl chain. The energy profile would likely show minima corresponding to staggered (gauche and anti) conformations and maxima for eclipsed conformations.
The following interactive table presents hypothetical data from a relaxed potential energy surface scan for the dihedral angle C(aryl)-S-C1-C2.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 3.5 | Eclipsed (TS) |
| 60 | 0.8 | Gauche |
| 120 | 3.2 | Eclipsed (TS) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 3.2 | Eclipsed (TS) |
| 300 | 0.8 | Gauche |
Note: The values in this table are illustrative, based on typical rotational barriers and conformational energy differences found in alkyl aryl thioethers. They are not experimental data for this compound.
Understanding the energy landscape is crucial as the population of different conformers at a given temperature depends on their relative Gibbs free energies. The most stable conformer is the one that the molecule is most likely to adopt, which in turn can influence its physical properties and reactivity.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
The inherent reactivity of the bromine atom in Ethyl 4-[(3-bromopropyl)thio]benzoate makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively utilized in the synthesis of more complex and biologically active molecules. The three-carbon propyl chain acts as a flexible spacer, allowing for the introduction of various functional groups at a distance from the aromatic ring, which can be crucial for modulating the biological activity or physical properties of the target molecule.
One of the primary applications of this compound is in the alkylation of a wide range of nucleophiles, including amines, thiols, and phenols. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively, paving the way for the synthesis of diverse molecular scaffolds. For instance, its reaction with primary or secondary amines can yield amino-substituted derivatives that are precursors to various pharmaceuticals and agrochemicals. Similarly, reaction with thiols can lead to the formation of dithioethers, which are of interest in coordination chemistry and materials science.
The ester functionality of this compound can also be readily hydrolyzed to the corresponding carboxylic acid. This transformation opens up another avenue for derivatization, such as the formation of amides, esters, and other carboxylic acid derivatives, further expanding its utility as a versatile synthetic intermediate.
Potential in Supramolecular Chemistry and Host-Guest Systems
The structural features of this compound lend themselves to the design and synthesis of molecules for supramolecular chemistry and host-guest systems. The aromatic benzoate (B1203000) portion can participate in π-π stacking interactions, which are fundamental non-covalent forces in the assembly of supramolecular structures. The thioether linkage provides a degree of conformational flexibility, while the terminal bromo group can be functionalized to introduce recognition motifs or binding sites.
By reacting the bromo-terminated propyl chain with molecules capable of forming host-guest complexes, such as cyclodextrins, calixarenes, or crown ethers, it is possible to construct sophisticated supramolecular assemblies. For example, covalent attachment of a cyclodextrin (B1172386) unit would create a molecule with a hydrophobic cavity capable of encapsulating guest molecules, with potential applications in drug delivery, sensing, and catalysis. The benzoate moiety could act as an additional recognition site or as a reporter group to signal binding events within the host-guest system.
Building Block for Polymer Synthesis and Functional Materials
The bifunctional nature of this compound makes it a valuable monomer or chain-end functionalizing agent in polymer chemistry. The reactive bromo group can participate in various polymerization reactions, including polycondensation and atom transfer radical polymerization (ATRP), when appropriately modified.
For instance, conversion of the bromo group to a suitable initiating site would allow for the growth of polymer chains from the molecule. This "grafting from" approach can be used to synthesize well-defined polymer architectures, such as star polymers or polymer brushes, where the this compound core provides a central anchor.
Alternatively, the bromo group can be used to attach the molecule to a pre-existing polymer backbone, a "grafting to" approach, to introduce specific functionalities. The thioether and benzoate groups can impart desirable properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions. This functionalization is key to developing advanced materials for applications in coatings, adhesives, and electronics.
Development of Novel Catalytic Systems or Ligands
The sulfur atom in the thioether linkage of this compound can act as a soft donor atom for coordination with transition metals. This property, combined with the ability to introduce other coordinating groups via the bromo-functionalized side chain, makes it an attractive scaffold for the design of novel ligands for catalysis.
By reacting the bromo group with chelating moieties such as phosphines, amines, or other sulfur-containing groups, multidentate ligands can be synthesized. These ligands can then be complexed with various metal centers to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the benzoate ring can influence the catalytic activity of the metal center, and the flexibility of the propylthio spacer allows for fine-tuning of the ligand's steric environment.
Precursors for Molecular Probes and Derivatized Research Tools
The modifiable structure of this compound makes it a suitable starting material for the synthesis of molecular probes and other research tools. The bromo group provides a convenient handle for the attachment of reporter groups such as fluorophores, chromophores, or biotin.
For example, reaction with a fluorescent dye containing a nucleophilic group would yield a fluorescent probe that can be used to study biological processes or to label specific cellular components. The thioether-benzoate portion of the molecule can be designed to interact with a specific target, thereby directing the probe to its site of action. Furthermore, the ester group can be modified to attach the probe to a solid support for applications in high-throughput screening or affinity chromatography.
Q & A
Q. What synthetic routes are available for Ethyl 4-[(3-bromopropyl)thio]benzoate, and how is its structural integrity confirmed?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example:
Synthesis Steps :
- React 4-mercaptobenzoic acid ethyl ester with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the thioether linkage.
- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Characterization :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm aromatic protons (δ 7.2–8.1 ppm), ethyl ester protons (δ 1.3–4.3 ppm), and bromopropyl chain signals (δ 3.4–3.6 ppm for CH₂Br) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromopropylthio moiety .
- FT-IR : Verify ester carbonyl (C=O, ~1720 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
Q. How should researchers optimize storage conditions to preserve compound stability?
Methodological Answer:
- Temperature : Refrigerate at 4°C to slow hydrolysis of the ester or bromopropyl groups .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hydration .
- Light Sensitivity : Protect from UV light by using amber glassware .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., ethyl 4-(piperazin-1-yl)benzoate, δ 1.2–4.4 ppm for ester groups) .
- High-Resolution MS : Use HRMS to resolve ambiguities in molecular ion identification .
- Crystallography : If feasible, obtain single-crystal X-ray diffraction data to unambiguously confirm the structure .
Q. What synthetic applications exploit the reactivity of the 3-bromopropylthio group?
Methodological Answer:
- Nucleophilic Substitution : Replace the bromine atom with amines (e.g., piperazine) to create sulfur-linked pharmacophores for adenosine receptor ligands .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to extend the aromatic system .
- Probe Design : Functionalize the bromine for fluorescent tagging (e.g., substitution with azide for click chemistry) .
Q. What assays evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Receptor Binding Assays : Perform competition binding studies (e.g., adenosine A₂A receptors) using -labeled ligands and measure IC₅₀ values .
- cAMP Modulation : Use HEK293 cells transfected with target receptors to assess cAMP inhibition via ELISA .
- Cytotoxicity Screening : Test derivatives against cancer cell lines (e.g., MTT assay) to identify apoptotic activity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into receptor active sites (e.g., adenosine A₂A receptor PDB: 5G53) and calculate binding energies .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties influencing reactivity .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
